molecular formula C22H34 B1583445 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene CAS No. 84656-75-7

1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

Cat. No.: B1583445
CAS No.: 84656-75-7
M. Wt: 298.5 g/mol
InChI Key: SDESCXGEQILYTQ-UHFFFAOYSA-N
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Description

Overview of Bicyclohexyl Derivatives in Chemical Research

Bicyclohexyl derivatives constitute a fundamental class of organic compounds that have gained considerable attention in contemporary chemical research due to their unique structural characteristics and diverse applications. These compounds feature two cyclohexane rings connected through various linkages, creating rigid molecular frameworks that exhibit exceptional stability and distinctive physical properties. The bicyclohexyl core structure provides a robust foundation for the development of advanced materials, particularly in the realm of liquid crystalline compounds where molecular rigidity and specific geometric arrangements are paramount.

The systematic study of bicyclohexyl derivatives has revealed their exceptional potential in materials science applications, particularly in the development of liquid crystal materials for electro-optical devices. These compounds demonstrate remarkable thermal stability, with decomposition temperatures often exceeding 400 degrees Celsius, making them suitable for high-temperature applications. Research has shown that bicyclohexyl compounds undergo thermal decomposition through specific pathways, producing cyclohexane and cyclohexene as primary products, which provides valuable insights into their stability mechanisms and degradation patterns. The chemical behavior of these derivatives is governed by the relatively low energy of the carbon-carbon bond connecting the two cyclohexyl rings, which influences both their stability and reactivity profiles.

The versatility of bicyclohexyl derivatives extends beyond their thermal properties to encompass their role as building blocks in complex molecular architectures. Patent literature has documented numerous synthetic approaches for preparing bicyclohexyl derivatives with liquid crystal properties, emphasizing their commercial importance and widespread applications. The development of efficient synthetic methodologies for these compounds has enabled the production of high-purity materials with precisely controlled stereochemistry, particularly the trans,trans isomers that exhibit optimal liquid crystalline behavior. These synthetic advances have been crucial in establishing bicyclohexyl derivatives as essential components in modern technology applications.

Historical Context and Discovery of 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

The development of this compound emerged from the extensive research efforts focused on creating advanced liquid crystalline materials for display technologies. This compound was first synthesized as part of systematic investigations into bicyclohexyl derivatives bearing aromatic substituents, specifically designed to optimize mesomorphic properties for practical applications. The compound's Chemical Abstracts Service registry number 84656-75-7 was assigned following its characterization and recognition as a distinct chemical entity with significant commercial potential.

The discovery and development of this particular bicyclohexyl derivative represented a significant milestone in liquid crystal research, as it combined the structural advantages of the bicyclohexyl core with the electronic properties of the p-tolyl group. Early patent applications documented the synthesis and characterization of this compound, highlighting its exceptional mesomorphic range and stability characteristics. The trans,trans stereochemistry of the bicyclohexyl linkage was identified as crucial for achieving optimal liquid crystalline behavior, leading to the development of stereoselective synthetic approaches that could reliably produce the desired isomer.

The commercial significance of this compound became apparent as liquid crystal display technology evolved and demanded materials with specific performance characteristics. The compound's ability to maintain stable mesomorphic phases over a wide temperature range, from 107 to 184 degrees Celsius, made it particularly valuable for applications requiring consistent performance across varying environmental conditions. This temperature stability, combined with its excellent chemical compatibility with other liquid crystal components, established it as a preferred material in formulations for advanced display technologies.

Significance in Materials Science and Organic Chemistry

The significance of this compound in materials science extends far beyond its role as a liquid crystal component, encompassing fundamental contributions to the understanding of molecular design principles and structure-property relationships. This compound serves as an exemplary model for investigating how molecular architecture influences mesomorphic behavior, providing valuable insights into the relationship between chemical structure and liquid crystalline properties. Its unique combination of structural features, including the rigid bicyclohexyl core, flexible propyl chain, and aromatic p-tolyl group, creates a molecular architecture that optimally balances rigidity and flexibility for liquid crystalline behavior.

From an organic chemistry perspective, this compound represents a sophisticated synthetic target that has driven the development of advanced synthetic methodologies and stereochemical control strategies. The successful preparation of the trans,trans isomer requires precise control over multiple stereocenters, challenging synthetic chemists to develop innovative approaches for achieving high stereoselectivity. The compound's synthesis has contributed to the advancement of techniques for constructing complex bicyclic systems and has provided insights into the factors governing stereochemical outcomes in multi-ring systems.

The molecular weight of 298.51 grams per mole and the specific physical properties of this compound make it an ideal candidate for computational studies and theoretical investigations. Researchers have utilized this compound as a model system for understanding the molecular mechanisms underlying liquid crystalline behavior, employing advanced computational methods to predict and explain its mesomorphic properties. These studies have contributed to the development of predictive models for designing new liquid crystalline materials with tailored properties.

Property Value Unit Reference
Molecular Formula C22H34 -
Molecular Weight 298.51 g/mol
Chemical Abstracts Service Number 84656-75-7 -
Melting Point 110 °C
Mesomorphic Range 107-184 °C
Physical State at 20°C Solid -
Appearance White to Almost White Powder -
Purity (Gas Chromatography) >98.0 %

The compound's significance in materials science is further underscored by its commercial availability from specialized chemical suppliers, indicating its established role in industrial applications. The high purity requirements (greater than 98.0 percent by gas chromatography) and specific storage conditions (room temperature in cool, dark environments) reflect the stringent quality standards necessary for its effective utilization in advanced materials applications. These commercial considerations highlight the compound's transition from a research curiosity to an essential industrial material.

Properties

IUPAC Name

1-methyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,18,20-22H,3-4,7-8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDESCXGEQILYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693024
Record name (1r,1's,4r,4'r)-4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84656-75-7
Record name (1r,1's,4r,4'r)-4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] -benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene typically involves multiple steps. Initially, a bicyclohexyl core is prepared through the hydrogenation of biphenyl. Subsequently, a methyl group is introduced via Friedel-Crafts alkylation using methyl chloride in the presence of a Lewis acid like aluminum chloride. The propyl group is then appended through a Grignard reaction, involving the reaction of the intermediate with propyl magnesium bromide.

Industrial Production Methods: : Industrial synthesis follows a similar pathway but employs optimized conditions to enhance yield and efficiency. Key techniques include high-pressure hydrogenation and continuous-flow reactors to scale up production. Catalysts and solvents are carefully chosen to facilitate each step while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes typical organic reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Employing reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenation reactions with agents like bromine or chlorine in the presence of light or a catalyst.

Major Products

  • Oxidation: : Leads to the formation of carboxylic acids or ketones.

  • Reduction: : Produces the corresponding alcohols.

  • Substitution: : Yields halogenated derivatives that can further undergo nucleophilic substitution.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene is in the manufacture of liquid crystal displays (LCDs). As an LCM, it plays a crucial role in the formulation of liquid crystals used in LCD technology. Research indicates that LCMs are integral to the electro-optic properties that enable displays to function effectively .

ApplicationDescription
LCD TechnologyUtilized as a monomer in liquid crystal formulations for electronic displays.

Polymer Stabilized Cholesteric Liquid Crystals (PSCLCs)

The compound is also investigated for its role in polymer stabilized cholesteric liquid crystals (PSCLCs). These materials are known for their electrically reconfigurable reflective properties. Studies have shown that the electro-optic response of PSCLCs is associated with the distortion of the polymer network, which affects the pitch of the liquid crystal host .

ApplicationDescription
PSCLCsEmployed in creating reflective elements with tunable optical properties.

Environmental Monitoring

Recent studies have focused on using LCMs like this compound for environmental monitoring. Analytical methods have been developed to detect these compounds in various matrices such as indoor dust and biological samples (e.g., urine). The findings indicate significant concentrations of LCMs in consumer products and their potential environmental impact .

ApplicationDescription
Environmental AnalysisDetection of LCMs in environmental samples for monitoring pollution levels.

Case Study 1: LCD Panel Analysis

A comprehensive study analyzed LCD panels for the presence of various LCMs, including this compound. The results indicated high concentrations of LCMs on screens, underscoring their prevalence in consumer electronics and potential exposure risks to users.

Case Study 2: Electro-optic Response Assessment

Research utilizing fluorescent confocal polarized microscopy confirmed that the periodicity of polymer stabilizing networks matched that of low molar-mass liquid crystal hosts when subjected to electric fields. This study highlighted the importance of specific LCMs in enhancing the performance characteristics of PSCLCs .

Mechanism of Action

The compound's mechanism of action, especially in biological systems, involves interactions with molecular targets such as enzymes or receptors. The bicyclohexyl group and propyl chain influence its binding affinity and specificity, affecting the pathways it modulates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of bicyclohexyl-substituted benzenes, often modified with alkyl chains, halogens, or alkoxy groups. Key structural analogs include:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
4-(4’-Ethylbicyclohexyl)-1,2-difluorobenzene (118164-50-4) Ethyl, difluoro C₂₀H₂₈F₂ 306.2156 High thermal stability; LC displays
4-(3,4-Difluorophenyl)-4’-propylbicyclohexyl (82832-57-3) Propyl, difluoro C₂₁H₃₀F₂ 320.2315 Enhanced polarity; OLED intermediates
1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4'-propylbicyclohexyl]benzene (123560-48-5) Ethoxy, difluoro C₂₄H₃₄F₂O 380.27 (calculated) Low toxicity (LD₅₀ >2000 mg/kg)
Target Compound (84656-75-7) Methyl, propyl C₂₂H₃₄ 298.2658 Liquid crystal intermediates

Key Observations :

  • Alkyl Chain Length : The propyl group in the target compound provides a balance between rigidity (from bicyclohexyl) and fluidity (from the alkyl chain), favoring nematic mesophases in liquid crystals. Longer chains (e.g., pentyl in CAS 129738-34-7 ) increase melting points but reduce clearing temperatures .
  • Halogen Substitution : Fluorinated analogs (e.g., 82832-57-3) exhibit higher polarity and dielectric anisotropy, critical for LCD switching performance .
Physical and Chemical Properties
  • Retention Behavior : In GC-MS analysis, the target compound elutes at 31.28 minutes , slightly later than ethyl-substituted analogs (31.07 min) but earlier than difluorophenyl derivatives (31.69 min), reflecting its intermediate polarity .
  • Thermal Stability : Bicyclohexyl cores generally exhibit high thermal stability (>300°C), with methyl and propyl substituents minimizing crystalline packing defects, enhancing LC phase durability .

Biological Activity

1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene, a complex organic compound with the molecular formula C22H34 and CAS number 84656-75-7, has garnered attention for its unique structural properties and potential biological activities. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in cancer research and cellular metabolism.

  • Inhibition of Hypoxia-Inducible Factor (HIF-1) : Preliminary studies have shown that this compound can inhibit HIF-1 activity, which is crucial in tumor adaptation to hypoxic conditions. In murine mammary carcinoma cells (4T1), exposure to the compound significantly reduced hypoxia-induced HIF-1α expression at concentrations ranging from 10 to 100 nM. This inhibition also led to decreased vascular endothelial growth factor (VEGF) secretion, suggesting a potential role in anti-cancer therapies .
  • Cytotoxicity : The National Cancer Institute's 60-cell line screen revealed that the compound exhibits differential cytotoxicities against various cancer cell lines, including breast cancer and leukemia cells. Notably, it demonstrated strong cytotoxic effects while maintaining cell viability above 80% at concentrations up to 10 μM in HEK-293T cells during MTT assays .
  • Ligand Efficiency : Studies on analogues of this compound have utilized ligand efficiency metrics to assess its binding and inhibitory capabilities against targets like HIF-1. These evaluations indicate that structural modifications can enhance or diminish biological activity .

Case Study 1: Anticancer Properties

In a study focusing on manassantin analogues related to this compound, researchers conducted dual luciferase-reporter assays to evaluate HIF-1 transactivation activity. The results indicated that structural variations significantly influenced the potency of these compounds in inhibiting HIF-1 activity .

Case Study 2: Toxicological Assessment

A comprehensive toxicity assessment using the MTT assay showed that even at high concentrations (up to 10 μM), the compound exhibited favorable survival rates in treated cells. This suggests a promising safety profile for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructural VariationBiological Activity
1-Methyl-4-[(trans,trans)-4'-ethyl[1,1'-bicyclohexyl]-4-yl]benzeneEthyl instead of propylAltered potency in HIF-1 inhibition
1-Methyl-4-[(trans,trans)-4'-isopropyl[1,1'-bicyclohexyl]-4-yl]benzeneIsopropyl groupIncreased steric hindrance affecting reactivity
1-Methyl-4-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]benzeneButyl instead of propylVariations in physical properties and reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. A plausible route includes:

  • Step 1 : Preparation of the bicyclohexyl core via Suzuki-Miyaura cross-coupling to link cyclohexyl units, ensuring trans,trans stereochemistry through palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., anhydrous THF, 80°C) .
  • Step 2 : Friedel-Crafts alkylation to introduce the methyl and propyl substituents onto the benzene ring. Anhydrous AlCl₃ as a catalyst in dichloromethane at 0°C minimizes side reactions .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric hydrogenation to maintain trans,trans configuration. Confirm purity via HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) .

Q. What spectroscopic techniques are most effective for characterizing the bicyclohexyl core and substituent orientation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃) resolve cyclohexyl chair conformations and substituent positions. Coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) confirm stereochemistry .
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural proof of the trans,trans bicyclohexyl arrangement and substituent spatial orientation .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-H stretching at 2850–2950 cm⁻¹ for methyl/propyl groups) .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for experimental reproducibility?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) mobile phase. Purity ≥98% (area under the curve) is recommended for reproducibility .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities; retention time matching and mass fragmentation patterns validate identity .

Advanced Research Questions

Q. How does the trans,trans configuration of the bicyclohexyl moiety influence mesomorphic properties in liquid crystal applications?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., nematic-to-isotropic) to correlate trans,trans geometry with thermal stability. Higher melting points (~150–200°C) indicate rigid, ordered packing .
  • Polarized Optical Microscopy (POM) : Observes birefringent textures (e.g., schlieren patterns) to confirm liquid crystalline behavior. Trans,trans configurations enhance molecular alignment under electric fields .

Q. What computational methods are suitable for modeling the electronic effects of methyl and propyl substituents on aromatic ring reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) basis sets. Methyl groups increase electron density on the benzene ring, while propyl chains induce steric effects .
  • Molecular Dynamics (MD) : Simulate substituent rotation barriers (e.g., propyl chain flexibility) to predict conformational stability in solvents like toluene .

Q. How do structural variations in analogous bicyclohexyl compounds affect their dielectric anisotropy in optoelectronic materials?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., replacing methyl with ethyl or fluoro groups) and measure dielectric constants using impedance spectroscopy.
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity with dielectric anisotropy (Δε). For example, electron-withdrawing groups (e.g., -F) enhance Δε by 20–30% compared to methyl .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.